molecular formula C10H20O2 B14334400 4,5-dimethyloctanoic Acid CAS No. 102877-57-6

4,5-dimethyloctanoic Acid

Cat. No.: B14334400
CAS No.: 102877-57-6
M. Wt: 172.26 g/mol
InChI Key: XDXGYWWRGNESEZ-UHFFFAOYSA-N
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Description

4,5-Dimethyloctanoic acid is an organic compound with the molecular formula C10H20O2 It is a branched-chain fatty acid that is structurally characterized by the presence of two methyl groups at the 4th and 5th positions of the octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursor compounds or the use of biocatalysts to achieve regioselective methylation. These methods are optimized for large-scale production and often involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acid chlorides, which can further react to form esters or amides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, H2/Pd-C

    Substitution: SOCl2, alcohols, amines

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Acid chlorides, esters, amides

Scientific Research Applications

4,5-Dimethyloctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of novel drugs targeting metabolic disorders.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl groups at the 4th and 5th positions.

    2,4-Dimethylpentanoic acid: Another branched-chain fatty acid with different methyl group positions.

    3,5-Dimethylhexanoic acid: Similar in structure but with methyl groups at the 3rd and 5th positions.

Uniqueness

4,5-Dimethyloctanoic acid is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This structural uniqueness can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specialized applications in research and industry.

Properties

102877-57-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4,5-dimethyloctanoic acid

InChI

InChI=1S/C10H20O2/c1-4-5-8(2)9(3)6-7-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)

InChI Key

XDXGYWWRGNESEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)CCC(=O)O

Origin of Product

United States

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